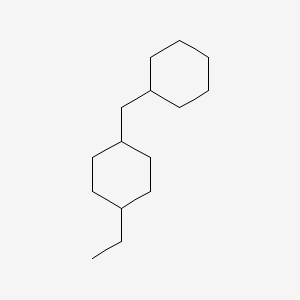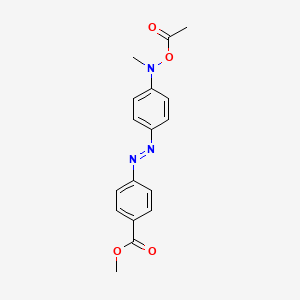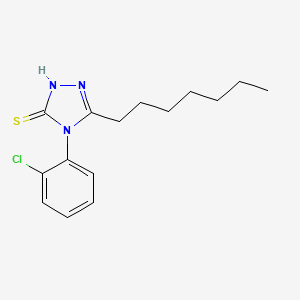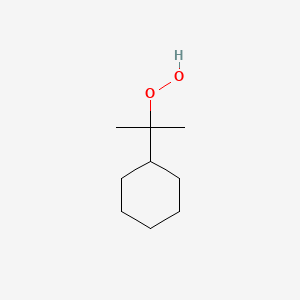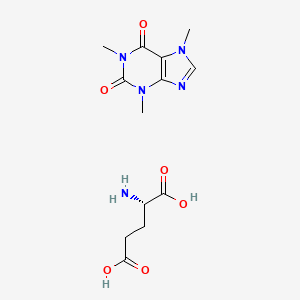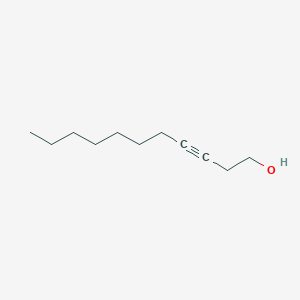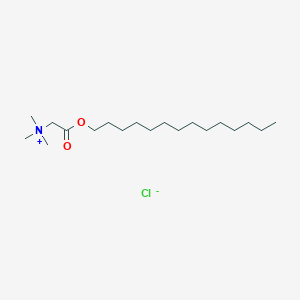
(1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride: is a water-soluble cationic surfactant with a single alkyl chain. It is known for its use as an emulsifier in various industrial applications, particularly in the emulsion polymerization of styrene . This compound is part of a class of surfactants that can undergo specific cleavage to yield nonsurfactants upon acid or alkali hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride typically involves the reaction of tetradecanol with chloroacetic acid to form tetradecyloxycarbonylmethyl chloride. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonsurfactant products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous buffer solutions at pH 10 and 25°C.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. Upon hydrolysis, it releases tetradecanol and trimethylamine, which can interact with various molecular targets and pathways . The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating its use in separation and purification processes .
Comparison with Similar Compounds
- (1-Octadecyloxycarbonylmethyl)trimethylammonium chloride
- (1-Dodecyloxycarbonylmethyl)trimethylammonium chloride
- (1-Hexadecyloxycarbonylmethyl)trimethylammonium chloride
Comparison:
- Hydrolysis Rate: (1-Tetradecyloxycarbonylmethyl)trimethylammonium chloride has a hydrolysis rate that is dependent on the alkyl chain length, with longer chains generally hydrolyzing more slowly .
- Surface Activity: The surface-active properties of this compound are comparable to those of other alkyltrimethylammonium chlorides with the same total number of carbon atoms .
Properties
CAS No. |
54514-50-0 |
|---|---|
Molecular Formula |
C19H40ClNO2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
trimethyl-(2-oxo-2-tetradecoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WCKGDYKKHSOJQE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


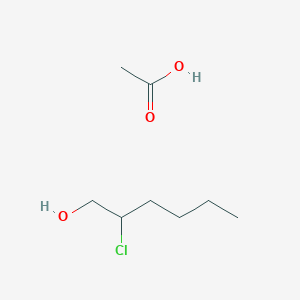
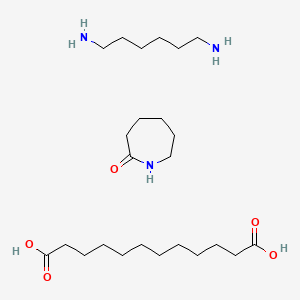
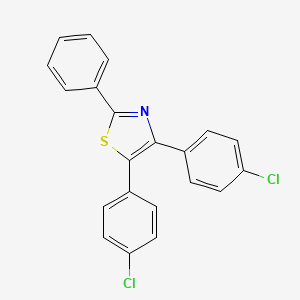
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

